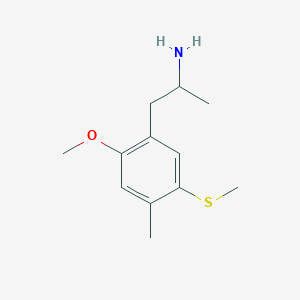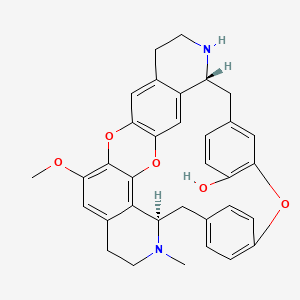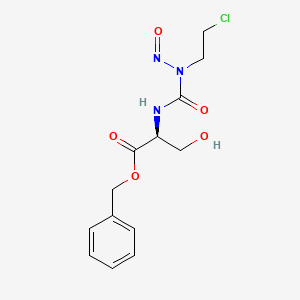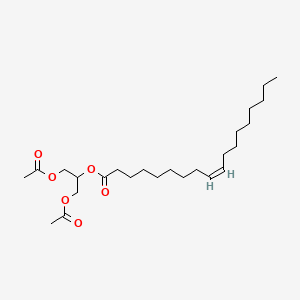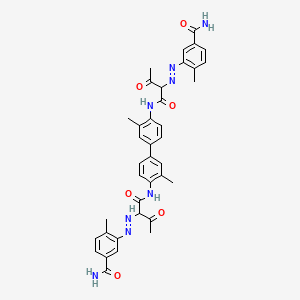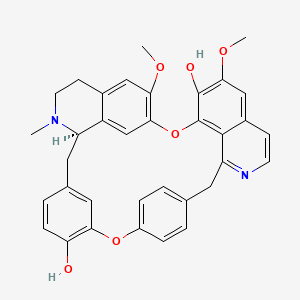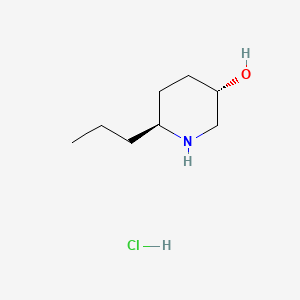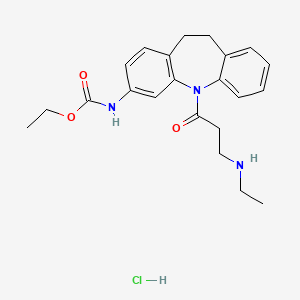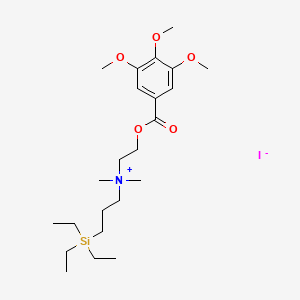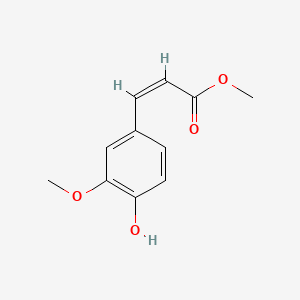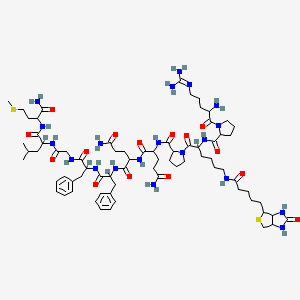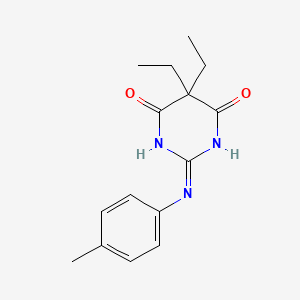
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((4-methylphenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various fields such as medicine, chemistry, and pharmacology. This compound is known for its hypnotic and sedative properties, making it a subject of interest in the development of therapeutic agents .
Vorbereitungsmethoden
The synthesis of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid typically involves the reaction of barbituric acid derivatives with appropriate amines under controlled conditions. One common method includes the condensation of 5,5-diethylbarbituric acid with 4-methylphenylamine in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturates and their derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its sedative and hypnotic properties.
Industry: The compound is used in the synthesis of other pharmacologically active compounds and as a reference material in analytical studies
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction modulates chloride ion channels, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic agent.
Butalbital: Commonly used in combination with other medications for the treatment of headaches.
Thiopental: Used as an anesthetic agent in surgical procedures.
The uniqueness of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .
Eigenschaften
CAS-Nummer |
87215-97-2 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
5,5-diethyl-2-(4-methylphenyl)imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H19N3O2/c1-4-15(5-2)12(19)17-14(18-13(15)20)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
DOXSWIDHSAODQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=NC2=CC=C(C=C2)C)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


